molecular formula C17H17N5O4 B2924373 methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1208638-14-5

methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2924373
CAS No.: 1208638-14-5
M. Wt: 355.354
InChI Key: FBBJOUDWPIFBHX-UHFFFAOYSA-N
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Description

Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound known for its unique structure and diverse chemical properties. This compound contains several functional groups that contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can be synthesized through a multi-step process involving the construction of the oxadiazole ring, followed by the attachment of the pyrazole moiety and subsequent esterification. Key reaction conditions typically include the use of appropriate solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes, utilizing advanced techniques such as chromatography for purification and spectroscopic methods for quality control. The optimization of reaction parameters is crucial to achieve cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: Leading to the formation of more oxidized derivatives.

  • Reduction: Yielding reduced forms of the compound.

  • Substitution: Where different substituents can replace existing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent choices.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might result in the formation of carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a reagent in various organic synthesis processes, aiding in the construction of more complex molecules.

Biology

In biological research, methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is studied for its interactions with biological macromolecules, contributing to the understanding of biochemical pathways and mechanisms.

Medicine

Industry

Industrial applications include its use as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites, modulating the activity of these biomolecules and influencing biochemical pathways. The presence of the oxadiazole and pyrazole moieties plays a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 4-((5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

  • Methyl 4-((5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Highlighting Uniqueness

Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate stands out due to its unique isopropyl substituent on the pyrazole ring, which enhances its steric properties and influences its reactivity and binding interactions.

This compound's specific structure and properties make it a valuable subject for continued research and application in various scientific fields.

Biological Activity

Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H16N4O3C_{15}H_{16}N_{4}O_{3} and a molecular weight of approximately 300.32 g/mol. The structure features a benzoate moiety linked to an oxadiazole and a pyrazole ring, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole and pyrazole moieties have been reported to inhibit various enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and can affect numerous physiological processes.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting tumor growth in various cancer models.

StudyCompoundModelResult
TAS-116 (analogous structure)NCI-H1975 xenograft modelSignificant reduction in tumor size without body weight loss
P2Y12 antagonistsPlatelet aggregation assaysEffective inhibition of platelet aggregation

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. This compound may similarly possess activity against various bacterial strains, although specific data on this compound is limited.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of a structurally similar pyrazole derivative on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.
  • Case Study on Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed that compounds with similar functional groups exhibited significant antimicrobial activity, suggesting potential for further exploration in this area.

Properties

IUPAC Name

methyl 4-[[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-10(2)22-9-8-13(21-22)15-19-20-17(26-15)18-14(23)11-4-6-12(7-5-11)16(24)25-3/h4-10H,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBJOUDWPIFBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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